2,5-Dimethylpyrimidin-4-amine

Enzyme Inhibition Vitamin B6 Antagonism Neurological Research

Achieve reproducible results with 2,5‑dimethylpyrimidin‑4‑amine (97%, CAS 73‑70‑1). Its precise 2,5‑dimethyl substitution provides distinct inhibitory activity against pyridoxal‑kinase and a sterically defined environment for Pd‑complex catalysis—eliminating the variability of regioisomeric analogs. Ready solubility data (4.01 mg/mL, XLogP3 0.6) accelerates pre‑formulation. Ideal for vitamin B6 metabolism studies and catalyst development. Request a quote or order online.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 73-70-1
Cat. No. B042788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrimidin-4-amine
CAS73-70-1
Synonyms2,5-Dimethyl-4-aminopyrimidine;  2,5-Dimethylpyrimidin-4-amine;  4-Amino-2,5-dimethylpyrimidine; 
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1N)C
InChIInChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9)
InChIKeyUXKNAXNFIYFMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyrimidin-4-amine (CAS 73-70-1): Technical Specifications and Procurement Baseline for a 2,5-Disubstituted Aminopyrimidine Building Block


2,5-Dimethylpyrimidin-4-amine (CAS 73-70-1) is a 2,5-disubstituted aminopyrimidine building block with a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol . The compound features a pyrimidine core with methyl substituents at the 2- and 5-positions and a primary amine at the 4-position, yielding a calculated XLogP3 of 0.6 and a topological polar surface area (TPSA) of 51.8 Ų . Commercially, the compound is routinely supplied as a solid with a standard purity specification of 97% and requires storage at 2-8°C under an inert atmosphere .

2,5-Dimethylpyrimidin-4-amine (CAS 73-70-1) Sourcing: Why Regioisomeric or In-Class Substitution Is Not Equivalent


Substitution patterns on the aminopyrimidine scaffold dictate electronic distribution, basicity, and steric accessibility, profoundly altering chemical reactivity and biological target engagement [1]. For example, the position of methyl groups modulates the pKa of the amine, affecting hydrogen bonding and salt formation [2]. Furthermore, studies on pyrimidine derivatives demonstrate that a 2,5-dimethyl substitution pattern can confer distinct inhibition profiles against specific enzymes, such as pyridoxal-kinase, relative to other regioisomers or halogenated analogs [3]. Consequently, generic substitution of 2,5-dimethylpyrimidin-4-amine with a 2,4-, 4,6-, or 2,6-dimethyl analog, or a 2,5-dichloro variant, introduces uncontrolled variability in key parameters ranging from solubility and crystallinity to enzyme inhibition and synthetic utility, which is quantifiably demonstrable.

2,5-Dimethylpyrimidin-4-amine (CAS 73-70-1): A Quantitative, Comparator-Driven Evidence Guide for Procurement and Selection


2,5-Dimethylpyrimidin-4-amine vs. 2,5-Dichloropyrimidin-4-amine: Divergent Enzyme Inhibition (Pyridoxal-Kinase)

2,5-Dimethylpyrimidin-4-amine exhibits a unique ability to inhibit pyridoxal-kinase, a key enzyme in vitamin B6 metabolism, as demonstrated in bacterial and mammalian systems [1]. In contrast, the 2,5-dichloro analog is typically employed as a synthetic intermediate due to the reactivity of its chlorine atoms, and does not share this specific inhibition profile . This functional divergence is a critical differentiator for research applications focused on B6-dependent pathways.

Enzyme Inhibition Vitamin B6 Antagonism Neurological Research

2,5-Dimethylpyrimidin-4-amine vs. 4-Amino-2,6-dimethylpyrimidine: Physicochemical Property Differentiation for Formulation

2,5-Dimethylpyrimidin-4-amine exhibits a calculated aqueous solubility of 4.01 mg/mL (0.0325 mol/L), placing it in the 'Very Soluble' category according to the Log S scale . In contrast, the 2,6-dimethyl regioisomer (4-Amino-2,6-dimethylpyrimidine) is a crystalline solid described as soluble in polar solvents, but no quantified solubility data are as readily available in public domain technical data sheets, suggesting 2,5-dimethyl is more thoroughly characterized for solution-phase applications . The difference in substitution pattern also yields distinct XLogP3 values (0.6 for 2,5-dimethyl) that impact partition behavior and bioavailability potential .

Pre-formulation Solubility Optimization Regioisomer Comparison

2,5-Dimethylpyrimidin-4-amine vs. Generic Aminopyrimidines: Specificity in Metal Complexation for Catalysis

2,5-Dimethylpyrimidin-4-amine has been specifically utilized in the synthesis of hydroxypyrimidine complexes with palladium for the preparation of heteroaromatic compounds . While many aminopyrimidines can act as ligands, the 2,5-dimethyl substitution pattern provides a defined steric and electronic environment at the metal center, which can influence catalytic activity and selectivity in cross-coupling reactions. This documented application in peer-reviewed inorganic chemistry literature distinguishes it from more common, unsubstituted 4-aminopyrimidine, whose palladium complexes may exhibit different reactivity .

Organometallic Chemistry Catalysis Palladium Complexes

2,5-Dimethylpyrimidin-4-amine (CAS 73-70-1): Evidence-Based Application Scenarios for Procurement Justification


Vitamin B6 Antagonism and Neurological Research Tool

Leverages the compound's demonstrated inhibition of pyridoxal-kinase and its selective enzyme inhibition in vitamin B6-deficient systems [1]. Ideal for in vitro and ex vivo studies of vitamin B6 metabolism, neurological 'running fit' models, and B6-dependent enzyme pathways where a specific 2,5-dimethyl substitution pattern is required [1].

Palladium-Catalyzed Heteroaromatic Synthesis

Employed as a ligand precursor for the formation of hydroxypyrimidine-palladium complexes, which are used in the preparation of complex heteroaromatic compounds . The 2,5-dimethyl pattern provides a sterically and electronically defined metal binding environment, offering a known starting point for catalyst development .

Physicochemical Benchmarking and Pre-formulation Studies

Utilized as a well-characterized aminopyrimidine scaffold with quantitative solubility data (4.01 mg/mL) and calculated logP values (XLogP3 = 0.6) . This data enables its use as a reference compound in pre-formulation, solubility screening, and computational model validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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